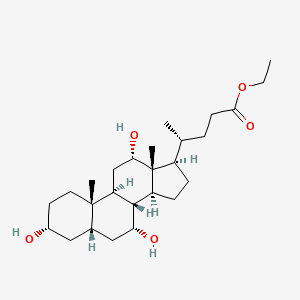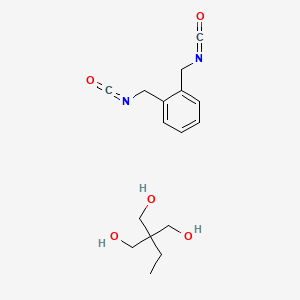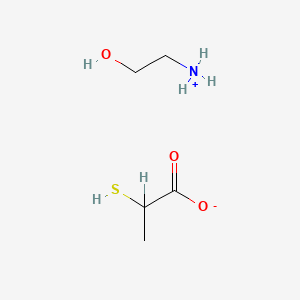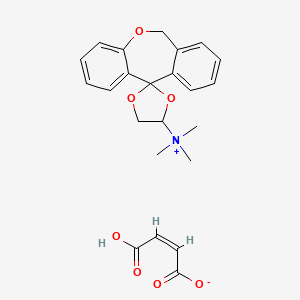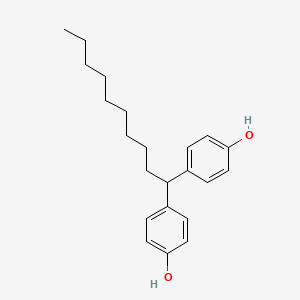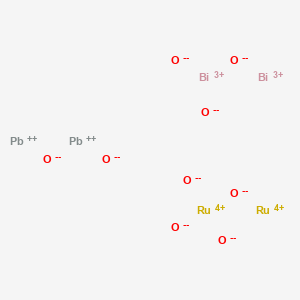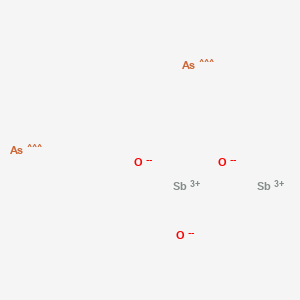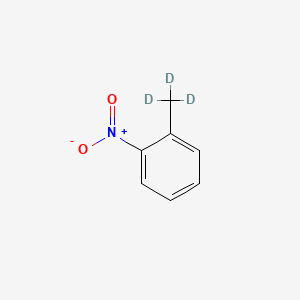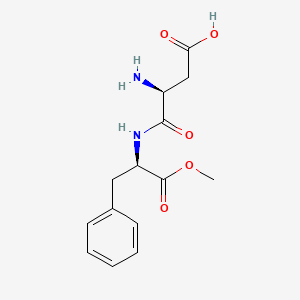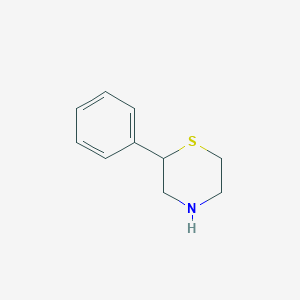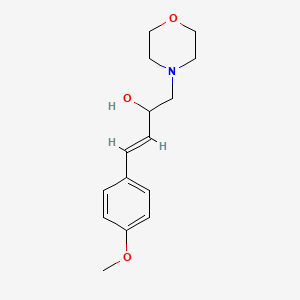
Metostilenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metostilenol is a chemical compound with the molecular formula C15H21NO3. It was patented as an antidepressant in the early 1980s but was never marketed . The compound is characterized by its secondary alcohol and morpholine functional groups, making it a unique structure among antidepressants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Metostilenol involves the reaction of 4-methoxyphenylacetaldehyde with morpholine in the presence of a base, followed by reduction to yield the final product. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium borohydride or lithium aluminum hydride for the reduction step
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Alkylated morpholine derivatives.
Aplicaciones Científicas De Investigación
Metostilenol has been studied primarily for its potential as an antidepressant. its unique structure also makes it a candidate for research in other fields:
Chemistry: As a model compound for studying morpholine derivatives.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential applications in treating neurological disorders.
Industry: Possible use as an intermediate in the synthesis of other pharmaceuticals.
Mecanismo De Acción
Metostilenol exerts its effects by interacting with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other antidepressants, but the presence of the morpholine ring may confer unique pharmacokinetic properties.
Similar Compounds:
Fluoxetine: Another antidepressant that inhibits serotonin reuptake.
Venlafaxine: Inhibits both serotonin and norepinephrine reuptake.
Morpholine derivatives: Compounds with similar structures but different pharmacological effects.
Uniqueness: this compound’s combination of a morpholine ring and a secondary alcohol group distinguishes it from other antidepressants. This unique structure may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in terms of efficacy and side effects.
Propiedades
Número CAS |
103980-45-6 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
(E)-4-(4-methoxyphenyl)-1-morpholin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C15H21NO3/c1-18-15-6-3-13(4-7-15)2-5-14(17)12-16-8-10-19-11-9-16/h2-7,14,17H,8-12H2,1H3/b5-2+ |
Clave InChI |
JIQSYJYZZDCLEF-GORDUTHDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O |
SMILES |
COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



